3-Amino-5-bromothiophene-2-carbonitrile
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Overview
Description
3-Amino-5-bromothiophene-2-carbonitrile is an organic compound with the molecular formula C5H3BrN2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Amino-5-bromothiophene-2-carbonitrile involves the reaction of bromothiophenecarbothioamide with aminonitrile . This reaction typically requires specific conditions, such as the presence of a base and an appropriate solvent, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromothiophene-2-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boron reagent, and a base, often performed in an inert atmosphere.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing the bromine with an amine group.
Coupling Reactions: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
3-Amino-5-bromothiophene-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing biologically active molecules, including potential pharmaceuticals.
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Chemical Biology: Employed in the synthesis of probes and other tools for studying biological systems.
Mechanism of Action
The mechanism of action for 3-Amino-5-bromothiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative or conjugate used in the study .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-benzothiophene-2-carbonitrile: Similar in structure but contains a benzene ring fused to the thiophene ring.
5-Bromo-2-thiophenecarbonitrile: Lacks the amino group, making it less versatile for certain applications.
Uniqueness
3-Amino-5-bromothiophene-2-carbonitrile is unique due to the presence of both an amino group and a bromine atom on the thiophene ring. This combination allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-amino-5-bromothiophene-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c6-5-1-3(8)4(2-7)9-5/h1H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSQZPJVLKWSQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1N)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650622 |
Source
|
Record name | 3-Amino-5-bromothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-14-8 |
Source
|
Record name | 3-Amino-5-bromothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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